Costunolide

Descripción general

Descripción

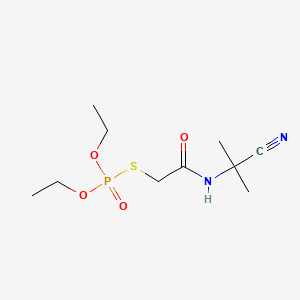

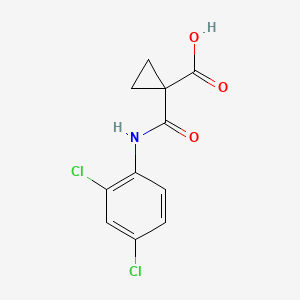

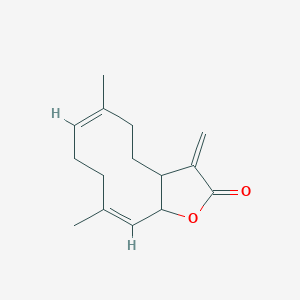

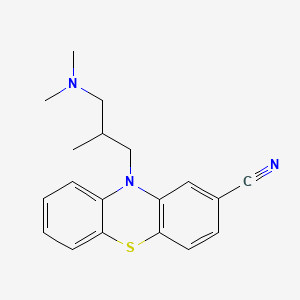

Costunolide is a naturally occurring sesquiterpene lactone . It was first isolated from Saussurea costus roots and is also found in lettuce . It has been extensively investigated for a wide range of biological activities, including antioxidative, anti-inflammatory, antiallergic, bone remodeling, neuroprotective, hair growth promoting, anticancer, and antidiabetic properties .

Synthesis Analysis

Costunolide is synthesized through the mevalonate pathway . The synthesis begins with the cyclization of compound 1, farnesyl pyrophosphate (FPP), which is mediated by a sesquiterpene cyclase, (+)-germacrene A synthase, to form compound 2, (+)-germacryl cation .Molecular Structure Analysis

Costunolide is a sesquiterpene lactone. As deduced from a single crystal X-ray diffraction (XRD) analysis, the absolute configurations of the two chiral centres were assigned as (6R,7S) .Chemical Reactions Analysis

The cytochrome P450 enzyme, (+)-costunolide synthase, which is a NADPH and O2 dependent enzyme, then oxidizes germacrene acid to give the alcohol intermediate, 7, which then cyclizes to form the lactone 8, (+)-costunolide .Physical And Chemical Properties Analysis

Costunolide is a potent inducer of apoptosis, a potent anti-cancer agent, has anti-inflammatory, anti-viral, anti-fungal, antimycobacterial activity and has been shown to inhibit telomerase activity .Aplicaciones Científicas De Investigación

Anti-Cancer Activities

Costunolide has been extensively studied for its potential anti-cancer activities. It has shown promising results against various types of cancer, including leukemias , liver cancer , breast cancer , ovarian cancer , prostatic cancer , and bladder cancer . The anti-cancer mechanisms of Costunolide include causing cell cycle arrest, inducing apoptosis and differentiation, promoting the aggregation of microtubule protein, inhibiting the activity of telomerase, inhibiting metastasis and invasion, reversing multidrug resistance, and restraining angiogenesis .

Anti-Inflammatory Properties

Costunolide has been reported to possess anti-inflammatory properties . It has shown potential in treating diseases with an inflammatory component, such as rheumatoid arthritis, Alzheimer’s disease, and arteriosclerosis .

Antioxidant Activity

Costunolide exhibits antioxidant activity . This property makes it a potential candidate for the treatment of diseases caused by oxidative stress .

Neuroprotective Effects

Costunolide has been found to have neuroprotective effects . It could potentially be used in the treatment of neurodegenerative diseases .

Hair Growth Promotion

Research has indicated that Costunolide may promote hair growth . This could make it a potential treatment for conditions like alopecia .

Anti-Diabetic Properties

Costunolide has been reported to have anti-diabetic properties . It could potentially be used in the management of diabetes .

Anti-Ulcer Activity

Costunolide has been reported to have anti-ulcer properties . It could potentially be used in the treatment of ulcers .

Antimicrobial Activity

Costunolide has been reported to have antimicrobial properties . It could potentially be used in the treatment of various infections .

Mecanismo De Acción

Target of Action

Costunolide, a naturally occurring sesquiterpene lactone, has been reported to selectively target detyrosinated tubulin . This compound also interacts with various intracellular kinases, such as mitogen-activated protein kinases , Akt kinase , telomerase , cyclins and cyclin-dependent kinases , and redox-regulated transcription factors , such as nuclear factor-kappaB , signal transducer and activator of transcription , activator protein-1 .

Mode of Action

Costunolide’s interaction with its targets leads to a variety of changes within the cell. For instance, it can reduce the frequency of microtentacles and inhibit tumor cell reattachment independent of nuclear factor-kappa B (NF-κB) activation . It also has the ability to modulate various intracellular signaling pathways involved in precipitating tissue inflammation, tumor growth and progression, bone loss, and neurodegeneration .

Biochemical Pathways

Costunolide affects several biochemical pathways. It activates the p38 and c-Jun N-terminal kinase pathways while suppressing the extracellular signal-regulated kinase (ERK) , STAT3 , NF-κB , and Akt pathways . It also diminishes the production and expression of proinflammatory mediators, such as cyclooxygenase-2 , inducible nitric oxide synthase , nitric oxide , prostaglandins , and cytokines .

Pharmacokinetics

For instance, one study found significant differences in pharmacokinetic parameters (AUC 0-t, C max,1, C max,2, T max,1, Vd, and CL) of costunolide between different administration groups .

Result of Action

Costunolide has been reported to possess various therapeutic actions such as anti-oxidative, anti-inflammatory, and anti-cancer properties . It induces cell apoptosis via activation of caspase-3 as well as induction of poly-ADP ribose polymerase cleavage in cells . In addition, costunolide elevates the level of the pro-apoptotic protein Bax while lowering the levels of anti-apoptotic proteins, including Bcl-2 and Bcl-xL .

Safety and Hazards

Propiedades

IUPAC Name |

(3aS,6E,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5+,11-9+/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYLQFBHBWLLLL-AHNJNIBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Costunolide | |

CAS RN |

553-21-9 | |

| Record name | (+)-Costunolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Costunolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)

![6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B1669372.png)

![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-](/img/structure/B1669380.png)